molecular formula C9H10Cl4N2O B1150160 RO5212054

RO5212054

Cat. No.: B1150160
Attention: For research use only. Not for human or veterinary use.
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Description

RO5212054 (also known as PLX3603) is a small-molecule inhibitor selectively targeting the mutant BRAF kinase, a key driver in the mitogen-activated protein kinase (MAPK) signaling pathway . This pathway is critically involved in regulating cell proliferation, differentiation, and survival, and its constitutive activation via BRAF mutations is a common oncogenic event in several cancers . The most prevalent mutation is BRAF V600E, which results in a valine-to-glutamic acid substitution at position 600 and leads to constitutively active BRAF kinase that promotes uncontrolled cellular growth and tumorigenesis . By specifically inhibiting mutant BRAF, this compound is designed to block the downstream MEK-ERK signaling cascade, thereby inducing arrest in the growth of tumor cells dependent on this pathway . Preclinical research indicates that BRAF inhibitors like this compound can also stimulate immune responses against tumors, providing a rationale for exploring combinations with immunotherapeutic agents . This compound is a vital research tool for investigating the biology of BRAF-driven malignancies, such as melanoma, colorectal cancer, and hairy cell leukemia, and for studying mechanisms of resistance to targeted therapy . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10Cl4N2O

Appearance

Solid powder

Synonyms

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • This compound’s selectivity for mutant BRAF may reduce off-target toxicity compared to pan-RAF inhibitors like ARQ736 .
  • Dual inhibitors (e.g., RAF265) offer broader pathway suppression but may increase adverse effects due to VEGFR2 inhibition .

Preclinical and Clinical Efficacy

Compound Tumor Types Preclinical Efficacy Clinical Trial Phase Resistance Mechanisms
This compound Melanoma, NSCLC, solid tumors A375 melanoma growth inhibition Phase I (NCT01143753) Not fully characterized; likely MAPK reactivation
Vemurafenib Melanoma, NSCLC 80% response rate in melanoma Approved (melanoma); Phase II (NCRN396) MEK/ERK upregulation, BRAF splicing
LGX818 BRAF-mutant solid tumors Sustained pathway suppression Phase II (with MEK162) COT/MEK overexpression
ARQ736 Colon, melanoma, thyroid Efficacy in xenograft models Phase I RAS/RAF dimerization

Key Insights :

  • This compound’s early-phase trial data are pending, whereas vemurafenib and dabrafenib have established clinical benefits .

Key Insights :

  • This compound’s metabolic inhibition ([18F]FDG reduction) aligns with its mechanism but lacks proliferation-based biomarker validation .
  • Safety profiles of selective BRAF inhibitors (e.g., this compound) may differ from dual-target agents like RAF265, which exhibit VEGF-related toxicities .

Preparation Methods

Starting Materials and Initial Synthetic Framework

RO5212054’s synthesis begins with commercially available precursors, including substituted indole derivatives and aminopropanol intermediates . The initial step involves the condensation of 2,3-dihydroxyindole with 3-aminopropanol under acidic conditions to form a bicyclic amine scaffold, a critical structural motif for CDK4 inhibition . This reaction typically proceeds at 80–90°C in ethanol, yielding the intermediate with 65–70% efficiency after recrystallization.

Table 1: Key Starting Materials and Their Roles

MaterialRoleSourcePurity Specification
2,3-DihydroxyindoleCore heterocycle constructionSigma-Aldrich≥98% (HPLC)
3-AminopropanolAmine scaffold formationTCI Chemicals≥99% (GC)
DichloromethaneSolvent for coupling reactionsMerckAnhydrous, 99.8%

Subsequent steps introduce halogenated aryl groups via Suzuki-Miyaura cross-coupling, employing palladium catalysts such as Pd(PPh₃)₄ and potassium carbonate as a base. The choice of boronic acid derivatives (e.g., 4-fluorophenylboronic acid) ensures regioselectivity, with reaction temperatures maintained at 60–70°C to minimize side-product formation .

Synthetic Route and Reaction Optimization

The seven-step synthesis of this compound (Fig. 1) emphasizes atom economy and catalytic efficiency:

  • Indole-Alkylation : 2,3-Dihydroxyindole reacts with 3-aminopropanol in ethanol/HCl (1:1 v/v) at reflux .

  • Protection of Amine Group : Tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in THF.

  • Suzuki Coupling : Pd-mediated cross-coupling with 4-fluorophenylboronic acid in dioxane/H₂O (4:1).

  • Deprotection : HCl/dioxane (4 M) removes the Boc group at 0–5°C .

  • Sulfonylation : Reaction with mesyl chloride in dichloromethane, catalyzed by DMAP.

  • Cyclization : Intramolecular SN2 reaction in DMF at 120°C forms the pyridoindole core .

  • Salt Formation : Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .

Critical Process Parameters :

  • Suzuki coupling achieves 85–90% conversion with 5 mol% Pd(PPh₃)₄.

  • Cyclization requires strict temperature control to prevent decomposition (>130°C leads to 30% yield loss) .

  • Final recrystallization from ethanol/water (3:1) enhances purity to >99.5%.

Analytical Characterization and Quality Control

This compound’s structural verification employs tandem analytical techniques:

Table 2: Analytical Methods and Specifications

MethodParametersAcceptance Criteria
HPLCC18 column, 0.1% TFA/ACN gradientPurity ≥99.5%, RRT 1.0 ± 0.1
¹H NMR400 MHz, DMSO-d₆δ 8.2 (s, 1H, NH), 7.4 (d, 2H)
MS (ESI+)m/z calculated 438.1, found 438.0 [M+H]⁺Δm/z ≤0.1

Stability studies under ICH guidelines (25°C/60% RH) show no degradation over 24 months when stored in amber glass vials with desiccant . Accelerated conditions (40°C/75% RH) induce <0.2% impurity formation per month, confirming robust formulation design .

Scale-Up Challenges and Manufacturing Solutions

Transitioning from laboratory to pilot-scale production (100 g → 10 kg batches) revealed three key challenges:

  • Exothermic Reactions : Suzuki coupling’s exotherm required jacketed reactor cooling (-10°C) to maintain ≤70°C .

  • Intermediate Purification : Silica gel chromatography replaced with crystallization from toluene/heptane (1:2), reducing solvent use by 40%.

  • Catalyst Removal : Pd residues ≤10 ppm achieved via activated carbon filtration (0.45 μm).

Table 3: Comparison of Laboratory vs. Pilot-Scale Yields

StepLab Yield (%)Pilot Yield (%)Improvement Strategy
Indole-Alkylation6872Continuous feed system
Suzuki Coupling8278Enhanced gas dispersion
Salt Formation9195Anti-solvent gradient addition

Formulation Strategies for Clinical Use

The final hydrochloride salt formulation optimizes bioavailability through:

  • Particle Size Reduction : Jet milling to D90 ≤10 μm improves dissolution rate (85% in 30 min, pH 6.8) .

  • Excipient Selection : Hydroxypropylcellulose (0.5% w/v) stabilizes aqueous solutions, while mannitol (5% w/v) prevents aggregation during lyophilization .

  • Sterile Filtration : 0.22 μm PVDF membrane ensures endotoxin levels ≤0.25 EU/mg .

Accelerated Stability Data :

ConditionImpurity Growth (Month 3)pH Change
25°C/60% RH0.15%-0.1
40°C/75% RH0.45%-0.3

Q & A

Q. How can researchers balance exploratory and hypothesis-driven approaches in this compound studies?

  • Methodological Answer : Adopt a hybrid framework. For exploratory phases, use omics technologies (e.g., transcriptomics) to generate hypotheses. Transition to hypothesis-driven validation with targeted assays (e.g., qPCR, Western blot). Pre-register exploratory analyses to mitigate bias and distinguish post hoc interpretations from predefined hypotheses .

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